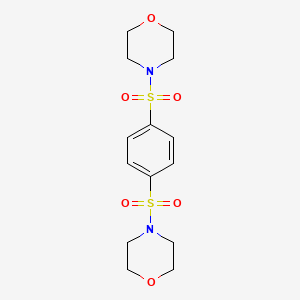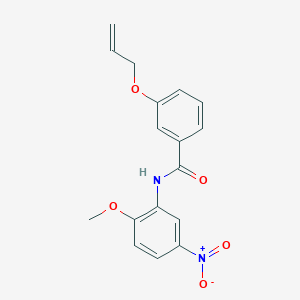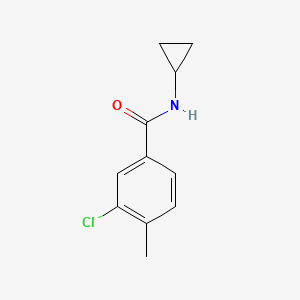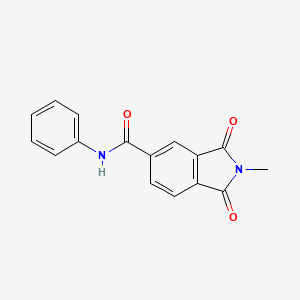
4,4'-(1,4-phenylenedisulfonyl)dimorpholine
描述
4,4'-(1,4-phenylenedisulfonyl)dimorpholine, commonly known as PDD, is a chemical compound that has been widely used in scientific research. It is a symmetrical disulfonate compound that has been synthesized through various methods and has shown potential in various applications.
科学研究应用
PDD has been used in various scientific research applications. One of the most notable applications of PDD is in the field of polymer chemistry. PDD has been used as a crosslinking agent for various polymers, including polyethylene glycol and polyvinyl alcohol. PDD has also been used as a curing agent for epoxy resins. Additionally, PDD has been used in the synthesis of various organic compounds, including chiral ligands and amino acid derivatives.
作用机制
The mechanism of action of PDD is not fully understood. However, it is believed that PDD acts as a nucleophile and attacks electrophilic centers in the molecules it reacts with. This results in the formation of covalent bonds between PDD and the target molecule.
Biochemical and Physiological Effects:
PDD has been shown to have various biochemical and physiological effects. In vitro studies have shown that PDD can inhibit the activity of various enzymes, including cholinesterases and acetylcholinesterases. Additionally, PDD has been shown to have antitumor activity in vitro and in vivo. However, the exact mechanism of these effects is not fully understood.
实验室实验的优点和局限性
One of the main advantages of PDD is its versatility. It can be used in various scientific research applications, including polymer chemistry and organic synthesis. Additionally, PDD is stable under various conditions, making it a reliable reagent for laboratory experiments. However, one of the limitations of PDD is its toxicity. PDD has been shown to be toxic to various cell lines, including human embryonic kidney cells and Chinese hamster ovary cells.
未来方向
There are several future directions for the use of PDD in scientific research. One area of interest is the development of PDD-based materials for drug delivery applications. Additionally, PDD could be used as a crosslinking agent for the synthesis of biocompatible hydrogels. Furthermore, the mechanism of action of PDD could be further studied to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, 4,4'-(1,4-phenylenedisulfonyl)dimorpholine is a versatile compound that has been widely used in scientific research. It can be synthesized through various methods and has shown potential in various applications. PDD has been used as a crosslinking agent for various polymers, a curing agent for epoxy resins, and in the synthesis of various organic compounds. While PDD has several advantages, including its stability and versatility, its toxicity remains a limitation. However, with further research, PDD could be used in various future applications, including drug delivery and hydrogel synthesis.
属性
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c17-23(18,15-5-9-21-10-6-15)13-1-2-14(4-3-13)24(19,20)16-7-11-22-12-8-16/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPSJOWOKBAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)
![1-(2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4400044.png)


![4-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4400082.png)
![methyl 5-methyl-2-(methylthio)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4400088.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400089.png)
![4-methoxy-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4400098.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)
![3-(4-methoxybenzyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4400111.png)


